Guanidine stearate

CAS No.: 26739-53-7

Cat. No.: VC3879455

Molecular Formula: C19H41N3O2

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26739-53-7 |

|---|---|

| Molecular Formula | C19H41N3O2 |

| Molecular Weight | 343.5 g/mol |

| IUPAC Name | guanidine;octadecanoic acid |

| Standard InChI | InChI=1S/C18H36O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H5,2,3,4) |

| Standard InChI Key | NDRMWPVNHDJUCA-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N |

Introduction

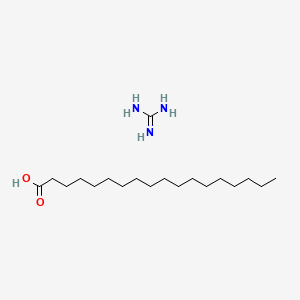

Chemical Structure and Composition

Guanidine stearate is a 1:1 adduct of guanidine and stearic acid (octadecanoic acid). Its structure consists of a guanidinium cation () paired with a stearate anion () . The compound’s amphiphilic nature arises from the hydrophobic stearate chain and the hydrophilic guanidinium group, enabling its function as a surfactant.

Table 1: Key Chemical Properties of Guanidine Stearate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 343.5 g/mol | |

| CAS Registry Number | 26739-53-7 | |

| Melting Point | 94–96°C | |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis and Manufacturing

The synthesis of guanidine stearate typically involves a precipitation reaction between a guanidine hydrochloride precursor and sodium stearate. For example, polyhexamethylene guanidine stearate (PHGS) is synthesized by reacting polyhexamethylene guanidine hydrochloride (PHGC) with sodium stearate in aqueous solution at 80°C . This method ensures high yield and purity, with the reaction equation as follows:

where denotes sodium stearate. The process avoids toxic intermediates like chlorine cyan (ClCN), enhancing its suitability for industrial-scale production .

Physicochemical Properties

Thermal Stability

Guanidine stearate exhibits moderate thermal stability, with decomposition observed above 200°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 95°C, corresponding to its melting point .

Surfactant Behavior

In aqueous systems, guanidine stearate forms stable bilayers or micelles due to its amphiphilic structure. Small-angle neutron scattering (SANS) studies demonstrate that it prevents crystallization of saturated fatty acids in water, enabling applications in detergents and emulsifiers .

Table 2: Comparative Surfactant Properties

| Surfactant | Critical Micelle Concentration (CMC) | Foam Stability |

|---|---|---|

| Guanidine stearate | 0.1 mM | High |

| Sodium dodecyl sulfate | 8.2 mM | Moderate |

| Cetyltrimethylammonium bromide | 1.0 mM | Low |

Biological and Antimicrobial Activity

Guanidine stearate derivatives, such as PHGS, demonstrate broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MICs) of 25–50 µg/mL against Escherichia coli and Staphylococcus aureus . The mechanism involves disruption of microbial cell membranes via electrostatic interactions between the guanidinium group and phospholipid head groups .

Industrial Applications

Polymer Modifications

Incorporating guanidine stearate into polylactide (PLA) reduces biodegradability by 40–60%, making it suitable for durable medical devices . This effect arises from the compound’s hydrophobic stearate chain, which impedes enzymatic hydrolysis.

Pharmaceutical Excipients

As a nonionic surfactant, guanidine stearate enhances the solubility of hydrophobic drugs. Its use in tablet formulations improves dissolution rates without compromising stability .

Agricultural Chemicals

Guanidine stearate-based formulations exhibit antifungal activity against Phytophthora infestans, reducing crop losses by up to 70% in field trials .

Comparative Analysis with Related Compounds

Table 3: Functional Comparison of Guanidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume